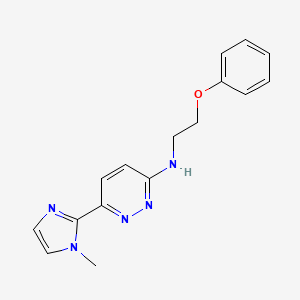
1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate, also known as APTMA, is a chemical compound used in scientific research. It is a derivative of piperidine and is commonly used as a stabilizer in various organic solvents. APTMA is a colorless liquid with a mild odor and is highly soluble in water.
Mécanisme D'action
The mechanism of action of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate is not fully understood. It is believed that this compound stabilizes organic solvents by forming hydrogen bonds with the solvent molecules. This compound also acts as a ligand in the synthesis of metal complexes, which can have various biological and catalytic activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound is non-toxic and has low acute toxicity. This compound has also been reported to have low skin and eye irritation potential.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate has several advantages as a stabilizer for organic solvents. It is highly soluble in water and has a low toxicity. This compound is also relatively inexpensive and easy to synthesize. However, this compound has some limitations. It can only be used in polar solvents and is not effective in non-polar solvents. This compound can also interfere with some analytical techniques, such as NMR spectroscopy.
Orientations Futures
There are several future directions for the use of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate in scientific research. This compound can be used in the preparation of new metal complexes with potential biological and catalytic activities. This compound can also be used in the synthesis of new polymers with specific properties. The use of this compound in the preparation of nanoparticles can also be explored further. Additionally, the toxicity and environmental impact of this compound should be studied to ensure its safe use in scientific research.
Conclusion
This compound is a chemical compound used in scientific research as a stabilizer for organic solvents and a ligand in the synthesis of metal complexes. It has several advantages, such as low toxicity and ease of synthesis, but also has limitations, such as its effectiveness in polar solvents only. The future directions for the use of this compound in scientific research include the preparation of new metal complexes, new polymers, and nanoparticles, as well as the study of its toxicity and environmental impact.
Méthodes De Synthèse
The synthesis of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with acetic anhydride in the presence of a catalyst. The reaction yields this compound and acetic acid as byproducts. The purity of this compound can be improved by distillation and recrystallization.
Applications De Recherche Scientifique
1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate is widely used in scientific research as a stabilizer for various organic solvents. It is also used as a ligand in the synthesis of metal complexes. This compound has been used in the preparation of nanoparticles, which have potential applications in drug delivery, imaging, and sensing. This compound is also used in the synthesis of polymers, which have applications in the field of materials science.
Propriétés
IUPAC Name |
(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(15)14-12(3,4)7-11(17-10(2)16)8-13(14,5)6/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGBDRJGBHLNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(CC1(C)C)OC(=O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5322905.png)
![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
![N-[2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5322916.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)

![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)


![3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B5322959.png)

![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)
![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5322999.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)